molecular formula C21H25N3O3S B2934704 2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421481-96-0

2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No. B2934704
CAS RN: 1421481-96-0
M. Wt: 399.51
InChI Key: CAIQPSKFNSUDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Mechanism of Action

The mechanism of action of EMIQ is not fully understood. However, it has been suggested that EMIQ may inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that EMIQ may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
EMIQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that EMIQ can inhibit the production of certain cytokines that are involved in the inflammatory response. EMIQ has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that EMIQ can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

EMIQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. EMIQ is also soluble in a variety of solvents, which makes it easy to work with. However, EMIQ has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water. Additionally, EMIQ is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of EMIQ. One potential direction is the study of EMIQ as a potential treatment for Alzheimer's disease. Another potential direction is the study of EMIQ as a potential anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, the study of EMIQ as a potential chemotherapeutic agent for the treatment of cancer is an area that warrants further investigation.

Synthesis Methods

The synthesis of EMIQ is a multi-step process that involves the use of several reagents and solvents. The first step is the reaction between 2-ethoxy-5-methylbenzenesulfonyl chloride and 3-(2-phenyl-1H-imidazol-1-yl)propylamine in the presence of a base. This reaction produces 2-ethoxy-5-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

EMIQ has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. EMIQ has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-ethoxy-5-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-27-19-11-10-17(2)16-20(19)28(25,26)23-12-7-14-24-15-13-22-21(24)18-8-5-4-6-9-18/h4-6,8-11,13,15-16,23H,3,7,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIQPSKFNSUDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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